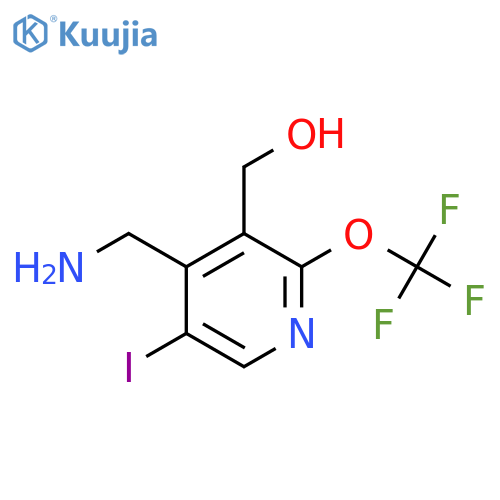

Cas no 1805013-23-3 (4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol)

4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol 化学的及び物理的性質

名前と識別子

-

- 4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol

-

- インチ: 1S/C8H8F3IN2O2/c9-8(10,11)16-7-5(3-15)4(1-13)6(12)2-14-7/h2,15H,1,3,13H2

- InChIKey: YFMHKTRTBFTGCM-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(CO)=C1CN)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 230

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 68.4

4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029092174-1g |

4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol |

1805013-23-3 | 97% | 1g |

$1,475.10 | 2022-04-01 |

4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol 関連文献

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926

-

Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanolに関する追加情報

Comprehensive Overview of 4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol (CAS No. 1805013-23-3)

The compound 4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol (CAS No. 1805013-23-3) is a highly specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the aminomethyl and trifluoromethoxy groups, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets. The presence of an iodo substituent further enhances its utility in cross-coupling reactions, a cornerstone of modern medicinal chemistry.

In recent years, the demand for halogenated pyridines like 4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol has surged due to their role in developing novel therapeutics. This compound is often searched alongside terms such as "pyridine derivatives in drug discovery" and "trifluoromethoxy group applications", reflecting its relevance in cutting-edge research. Its aminomethyl functionality is particularly noteworthy, as it provides a handle for further functionalization, enabling the creation of diverse molecular architectures. This versatility aligns with the growing trend of fragment-based drug design, where small, modular building blocks are used to construct complex molecules.

The synthesis and characterization of CAS No. 1805013-23-3 involve advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry. These methods ensure the purity and identity of the compound, which is critical for its use in high-stakes applications. The iodo substituent, for instance, is a key feature that facilitates palladium-catalyzed coupling reactions, a topic frequently explored in organic chemistry forums. Additionally, the trifluoromethoxy group is known for its ability to improve the metabolic stability of drug candidates, a property highly sought after in the pharmaceutical industry.

From an industrial perspective, 4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol is often discussed in the context of scalable synthetic routes and green chemistry. Researchers are increasingly focused on optimizing its production to minimize environmental impact while maintaining cost-effectiveness. This aligns with broader societal concerns about sustainable manufacturing practices. The compound's potential applications in agrochemicals also make it a subject of interest for companies developing next-generation crop protection agents, where the trifluoromethoxy group's unique properties can enhance efficacy.

In summary, 4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol (CAS No. 1805013-23-3) represents a fascinating intersection of chemistry and innovation. Its multifaceted utility in drug discovery, agrochemical development, and material science underscores its importance in modern research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in these fields.

1805013-23-3 (4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol) 関連製品

- 2171235-44-0(2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid)

- 1223158-00-6(Benzyl (trans-3-aminocyclohexyl)carbamate)

- 103203-79-8(5-(furan-2-yl)-4-methylpenta-2,4-dienal)

- 1447960-48-6(5-oxo-1-(propan-2-yl)pyrrolidine-3-carbaldehyde)

- 2034455-88-2(N-[3-hydroxy-3-(thiophen-3-yl)propyl]benzenesulfonamide)

- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)

- 2256060-10-1(3-Amino-4,6-dibromopyridin-2-ol)

- 333311-37-8(1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine)

- 2229033-24-1(3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol)

- 923932-21-2((3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid)